N'-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide
Description
Properties
IUPAC Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN4O/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)25-21(24-18)27-26-20(28)14-7-4-8-16(23)11-14/h1-12H,(H,26,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGWOYFFZQKEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Bromination: The quinazoline core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Phenylation: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Hydrazide Formation: The final step involves the reaction of the brominated and phenylated quinazoline with 3-chlorobenzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of N’-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Amino or thiol-substituted quinazoline derivatives.
Scientific Research Applications
N’-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can exert anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8)
- Structure : Replaces the quinazoline core with a pyrrole ring linked to a benzoyl group.
- Activity : Demonstrated potent anticancer activity against A549 lung cancer cells (IC₅₀ = 12.5 µM) via PLK1 inhibition, inducing G2/M cell cycle arrest and apoptosis .
- Binding : Exhibited a Gibbs free energy (ΔG) of -9.7 kcal/mol with PLK1, forming hydrogen bonds with Cys133 and hydrophobic interactions with Leu59 and Ala80 .
- Comparison : The quinazoline derivative’s bromine and phenyl groups may enhance target selectivity for kinases beyond PLK1, but direct data on its binding to PLK1 or other targets is lacking.
N'-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide Structure: Structural isomer with a 2-chloro substituent on the benzohydrazide group. Activity: No explicit data provided, but positional isomerism may alter electronic effects and hydrogen-bonding capacity, impacting potency and toxicity .
3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide Structure: Lacks the quinazoline core; features a benzylidene group instead. Physical Properties: Forms intermolecular N–H⋯O and C–H⋯O hydrogen bonds, influencing crystallinity and solubility.
Pharmacological and Mechanistic Differences
Biological Activity
N'-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C16H13BrClN3O, with a molecular weight of 364.66 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial effects. For instance, research on chloroacetamides indicated that variations in substituents on the phenyl ring significantly influence their antimicrobial potency. Compounds with halogenated substituents showed enhanced lipophilicity, allowing better penetration through bacterial membranes, thus improving their effectiveness against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 8 µg/mL |
| N-(3-bromophenyl)-2-chloroacetamide | Escherichia coli | 32 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds derived from this structure have shown promise in inhibiting various cancer cell lines. For instance, studies have indicated that quinazoline derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Interference with DNA Replication : The compound may interact with DNA or RNA polymerases, disrupting nucleic acid synthesis.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that quinazoline derivatives can induce oxidative stress in microbial and cancer cells, leading to cell death.
Case Studies
A recent study synthesized a series of quinazoline derivatives and tested their biological activities against various pathogens and cancer cell lines. The results indicated that compounds with bromine and chlorine substituents exhibited superior activity compared to their unsubstituted counterparts. Specifically, the compound demonstrated significant inhibition against Staphylococcus aureus and exhibited cytotoxic effects on human cancer cell lines .
Q & A
Q. Q1. What synthetic methodologies are employed for preparing N'-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide?
The compound is synthesized via condensation of hydrazide derivatives with quinazoline precursors. A typical protocol involves refluxing ethyl 3-chlorobenzoate with hydrazine hydrate in ethanol (5 hours), followed by crystallization from methanol . Key steps include:
- Hydrazide formation : Reaction of esters with excess hydrazine hydrate.
- Schiff base condensation : Reaction of 3-chlorobenzohydrazide with 6-bromo-4-phenylquinazoline-2-carbaldehyde under reflux in ethanol.
Validation : IR spectroscopy confirms the C=O stretch (~1665 cm⁻¹) and N–H vibrations (~3217 cm⁻¹). H NMR resolves aromatic protons and hydrazinic NH signals (e.g., δ 11.96 ppm for NH) .
Advanced Structural Analysis
Q. Q2. How do hydrogen-bonding networks and crystal packing influence the stability of this compound?
X-ray crystallography reveals intramolecular N–H⋯O hydrogen bonds (e.g., N2–H⋯O1, forming S(5) motifs) and intermolecular N–H⋯O interactions (R22(10) graph-set motifs). These interactions stabilize the crystal lattice by creating zigzag chains along the b-axis . Key parameters :
| Parameter | Value |
|---|---|
| Dihedral angle | 32.30° (hydrazide vs. benzene) |
| H-bond distances | N1–H⋯N2: 2.12 Å |
| Space group | Monoclinic, P2₁/c |
| Tool : SHELXL for refinement; ORTEP-3 for visualizing thermal ellipsoids . |
Spectroscopic and Crystallographic Data Cross-Validation
Q. Q3. How can contradictions between spectroscopic and crystallographic data be resolved?
- IR vs. XRD : Discrepancies in carbonyl stretching frequencies (e.g., solution vs. solid-state) are resolved using temperature-dependent IR or Raman spectroscopy.
- NMR vs. XRD : H NMR chemical shifts for NH protons should correlate with hydrogen-bonding distances observed in XRD. For example, NH protons involved in strong H-bonds appear deshielded (δ > 11 ppm) .
Validation workflow :
Refine XRD data with SHELXL to confirm bond lengths/angles.
Compare experimental NMR/IR with DFT-calculated spectra .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q4. What methodologies assess the antimicrobial potential of this compound?
- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- SAR insights : The bromoquinazoline moiety enhances DNA intercalation, while the 3-chlorobenzohydrazide group improves membrane permeability. Substitutions at the hydrazide position modulate potency .
Key findings :
| Substituent | MIC (µg/mL) |
|---|---|
| 6-Bromo-quinazoline | 12.5 |
| 3-Chloro-benzohydrazide | 25.0 |
Solvation Effects and Reactivity
Q. Q5. How do solvation effects influence the compound's chemical reactivity?
- Solvent polarity : Polar solvents (e.g., DMSO) stabilize the hydrazide tautomer via hydrogen bonding, enhancing electrophilicity at the carbonyl group.
- Reactivity in non-polar solvents : Favors keto-enol tautomerism, increasing nucleophilic attack susceptibility.
Experimental proof : UV-vis spectroscopy in methanol vs. chloroform shows shifts in λmax (~320 nm to ~340 nm) due to solvatochromism .
Computational Modeling for Property Prediction
Q. Q6. What computational tools predict the compound's electronic and thermodynamic properties?
- DFT calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.2 eV).
- Molecular docking : AutoDock Vina for simulating interactions with bacterial DNA gyrase (binding energy: −8.5 kcal/mol) .
Handling Data Contradictions in Crystallography
Q. Q7. How are disorder or twinning issues addressed in XRD refinement?
- Twinning detection : Use PLATON to analyze intensity statistics. For the title compound, a twin law of k, h, -l was applied with a BASF parameter of 0.25.
- Disorder modeling : Split positions for flexible groups (e.g., hydrazide moiety) with restrained isotropic displacement parameters .
Advanced Applications in Drug Discovery
Q. Q8. What strategies improve the pharmacokinetic profile of this compound?
- Lipophilicity optimization : Introduce trifluoromethyl groups to enhance blood-brain barrier penetration (logP increased from 2.1 to 3.5).
- Metabolic stability : Replace labile hydrazide protons with methyl groups to reduce oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
